molecular formula C18H12N2O3 B2394202 N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide CAS No. 477500-34-8

N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2394202
CAS No.: 477500-34-8
M. Wt: 304.305
InChI Key: PITBRVMASAQJTP-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzoxazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a benzoxazole moiety fused to a phenyl ring, which is further substituted with a furan-2-carboxamide group. The furan ring enhances molecular rigidity and may contribute to interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITBRVMASAQJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Aminophenyl)-1,3-benzoxazole

The benzoxazole nucleus is typically constructed via acid-catalyzed cyclization of ortho-aminophenol derivatives. Adapting methodologies from and, the following procedure is effective:

Step 1: Bromination of N-Arylbenzamide

  • Substrate : N-(2-Bromophenyl)benzamide
  • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (BPO) in CCl₄
  • Conditions : Reflux under halogen lamp (230 W, 3.5 h)
  • Yield : 75–85%

Step 2: Iron(III)-Catalyzed Cyclization

  • Catalyst : FeCl₃ in ionic liquid [Bmim][NTf₂]
  • Solvent : Toluene/acetonitrile (3:1 v/v)
  • Conditions : 130°C, 18 h under argon
  • Yield : 52–69%

Step 3: Reduction of Nitro Intermediate

  • Substrate : 2-(2-Nitrophenyl)-1,3-benzoxazole
  • Reagents : H₂/Pd-C in ethanol
  • Yield : >90%

Amide Bond Formation with Furan-2-carbonyl Chloride

Reaction Protocol :

  • Substrate : 2-(2-Aminophenyl)-1,3-benzoxazole
  • Acylating Agent : Furan-2-carbonyl chloride (synthesized via SOCl₂ treatment of furan-2-carboxylic acid)
  • Base : Triethylamine (Et₃N) in anhydrous acetone
  • Conditions : Reflux (1 h), room temperature coupling
  • Workup : Extraction with ethyl acetate, drying over MgSO₄, recrystallization from ethanol/water
  • Yield : 68–74%

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Oxazole-H), 7.62–7.58 (m, 2H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, Furan-H), 6.92 (d, J = 3.6 Hz, 1H, Furan-H).
  • HRMS (ESI) : m/z calcd. for C₁₈H₁₁N₂O₃ [M+H]⁺: 303.0764; found: 303.0768.

Pathway B: Amide Formation Prior to Benzoxazole Cyclization

Synthesis of N-(2-Hydroxyphenyl)furan-2-carboxamide

Procedure Adapted from :

  • Substrates : 2-Aminophenol and furan-2-carboxylic acid
  • Coupling Reagent : Ethyl chloroformate (ClCO₂Et) in ethyl acetate
  • Base : Et₃N (3 equiv)
  • Conditions : 0°C to room temperature, 12 h
  • Yield : 82%

Intermediate Characterization :

  • IR (KBr) : ν 3320 (N-H), 1650 (C=O), 1605 (C=N) cm⁻¹.

Acid-Catalyzed Cyclization to Benzoxazole

Cyclization Protocol :

  • Catalyst : p-Toluenesulfonic acid (TsOH, 2.5 equiv)
  • Solvent : Toluene with Dean–Stark apparatus
  • Conditions : Reflux (17 h), removal of H₂O
  • Yield : 57–63%

Mechanistic Insight :
The reaction proceeds via protonation of the amide carbonyl, facilitating nucleophilic attack by the adjacent hydroxyl group. Subsequent dehydration forms the oxazole ring.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Yield 48–52% 45–50%
Key Advantage Avoids sensitive nitro reductions Fewer purification steps
Limitation Requires palladium catalysts Low regioselectivity in cyclization
Purity (HPLC) >98% 95–97%

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization

  • Toluene : Optimal for azeotropic water removal (Dean–Stark).
  • DMSO : Increases reaction rate but promotes decomposition above 100°C.

Catalyst Screening for Cyclization

Catalyst Yield (%) Reaction Time (h)
TsOH 63 17
FeCl₃ 58 12
H₂SO₄ 42 24

Scalability and Industrial Considerations

  • Batch Size : Reactions scale linearly up to 500 g with maintained yields (Δ <5%).
  • Green Chemistry : Replacement of CCl₄ with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has been investigated for several potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) in the range of 1.27 to 2.65 µM against pathogens such as E. coli and S. aureus .
  • Anticancer Activity : The compound has demonstrated promising anticancer effects in vitro against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanistic studies suggest that it induces apoptosis and cell cycle arrest, with IC50 values indicating efficacy comparable to standard chemotherapeutics .
  • Anti-inflammatory Properties : Research has also pointed towards anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.

Materials Science

In addition to its medicinal applications, this compound is being explored for its utility in materials science:

  • Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor devices. Its structural features allow for effective charge transport, which is essential in applications such as organic light-emitting diodes (OLEDs) .
  • Fluorescent Materials : The presence of the benzoxazole moiety contributes to fluorescence, which can be harnessed in various optoelectronic applications.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives related to this compound against Staphylococcus aureus and Escherichia coli, revealing that modifications to the benzoxazole ring significantly enhanced activity .
  • Anticancer Activity Assessment : Research conducted on HepG2 cells demonstrated that treatment with the compound led to significant apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Material Properties Investigation : Analysis of the compound’s electronic properties showed promising results for its application in OLED technology, with tests indicating efficient charge transport characteristics .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide ()

  • Structural Differences : Incorporates a 4-chloro and 2-nitro substituent on the phenyl and furan rings, respectively.
  • Synthetic Yield: Not reported for the parent compound, but similar derivatives are synthesized in 64–95% yields (e.g., N-[2-(hydrazinecarbonyl)phenyl]furan-2-carboxamide: 95% yield) .

N-(1,3-Benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide ()

  • Structural Differences : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen).
  • Impact : Sulfur’s larger atomic radius and polarizability may alter binding affinity to targets like DNA polymerase or kinases compared to benzoxazole derivatives .

Derivatives with Oxadiazole/Hydrazinyl Substituents

N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide ()

  • Structural Differences : Features a 1,2,4-oxadiazole ring substituted with a benzyl group.
  • Properties : Molecular weight = 345.35 g/mol; density = 1.303 g/cm³. The oxadiazole ring enhances metabolic stability and may act as a bioisostere for ester or amide groups .

N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide ()

  • Structural Differences: Contains a hydrazinyl-thiocarbonyl linker with a cyanoacetyl group.
  • Bioactivity : Such derivatives exhibit insect growth-regulatory activity, with LC₅₀ values in the micromolar range against Spodoptera litura larvae .

Styryl-Substituted Furan Carboxamides

(E)-N-(2-(2-(Biphenyl-4-yl)vinyl)phenyl)furan-2-carboxamide (13b, )

  • Structural Differences : Styryl group introduces extended conjugation.
  • Properties : Melting point = 142–143°C; HR-MS confirms molecular integrity. The planar styryl moiety may enhance DNA intercalation or protein binding .

(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide ()

  • Bioactivity : Demonstrates chemopreventive activity in HCT116 colon cancer cells (IC₅₀ ~ 10 µM), likely via ALDH or FASN inhibition .

Data Tables

Table 1. Physical and Spectral Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Bioactivity
N-[2-(Hydrazinecarbonyl)phenyl]furan-2-carboxamide C₁₂H₁₁N₃O₃ 245.24 210–212 95 Intermediate for hydrazones
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide C₂₀H₁₅N₃O₃ 345.35 Not reported 70–89* Potential enzyme inhibitor
N-(1,3-Benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide C₁₈H₁₁ClN₂O₂S 354.81 Not reported Not reported Antiviral docking candidate

*Yield range inferred from similar syntheses in .

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Molecular Formula : C18H12N2O3
Molecular Weight : 304.3 g/mol
IUPAC Name : this compound

The synthesis of this compound typically involves the condensation of 2-aminobenzoxazole with 2-furoyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Anticancer Properties

This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines, including colorectal carcinoma (HCT-116 and HT-29) . The structure–activity relationship (SAR) suggests that modifications in the phenyl ring can significantly influence the compound's potency against cancer cells .

Case Study : In a study assessing the efficacy of benzoxazole derivatives against cancer cell lines, this compound demonstrated significant growth inhibition in colorectal cancer models, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that benzoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamideEscherichia coli20 µg/mL
Benzoxazole derivative XPseudomonas aeruginosa10 µg/mL

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The benzoxazole moiety can engage in hydrogen bonding and π–π stacking interactions with target proteins or nucleic acids. This interaction may inhibit specific enzymes or receptors involved in tumor progression or microbial growth .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between furan-2-carboxylic acid derivatives and 2-(1,3-benzoxazol-2-yl)aniline precursors. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by coupling with the amine under reflux in anhydrous solvents like dichloromethane or THF. Catalysts such as DMAP or triethylamine are often employed to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieving high purity .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₈H₁₂N₂O₃: 305.0926).
    Single-crystal X-ray diffraction (using SHELX programs) may resolve ambiguities in complex cases .

Q. What computational tools are used to predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME and Molinspiration analyze parameters such as:

  • Lipophilicity (LogP) : Predicted to be ~3.2, indicating moderate membrane permeability.
  • Topological Polar Surface Area (TPSA) : ~75 Ų, suggesting limited blood-brain barrier penetration.
  • H-bond donors/acceptors : 2/5, influencing solubility and metabolic stability.
    These predictions guide in vitro assays (e.g., Caco-2 permeability) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions:

  • Concentration ranges : Dose-response curves (e.g., IC₅₀ values) must be standardized.
  • Cell lines : Differences in metabolic activity (e.g., HepG2 vs. HEK293) affect compound efficacy.
  • Solvent effects : DMSO concentration >0.1% may artifactually modulate results.
    Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR binding vs. cellular activity) are recommended .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Key optimizations include:

  • Temperature control : Maintaining reflux at 80–100°C during acylation prevents side reactions.
  • Catalyst screening : Switching from DMAP to polymer-supported catalysts improves recyclability.
  • Protecting groups : Temporary Boc protection of the benzoxazole nitrogen minimizes undesired cyclization.
    Yields typically improve from ~45% to >70% with these adjustments .

Q. How does the furan-carboxamide moiety influence the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina ) reveals:

  • Hydrogen bonding : The carboxamide NH forms H-bonds with kinase active-site residues (e.g., EGFR-T790M).
  • π-π stacking : The furan ring interacts with aromatic residues (e.g., Phe856 in EGFR).
  • Electrostatic effects : The benzoxazole’s electron-withdrawing groups enhance binding affinity by ~2.3 kcal/mol.
    Mutagenesis studies validate these computational insights .

Methodological Challenges and Solutions

  • Contradictory Crystallography Data : If X-ray structures conflict with NMR data (e.g., tautomerism), use dynamic NMR (DNMR) at variable temperatures to assess conformational flexibility .
  • Low Aqueous Solubility : Employ co-solvents (e.g., PEG-400) or nanoformulation (liposomes) for in vivo studies .
  • Metabolic Instability : Introduce deuterium at labile positions (e.g., benzoxazole methyl groups) to prolong half-life .

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